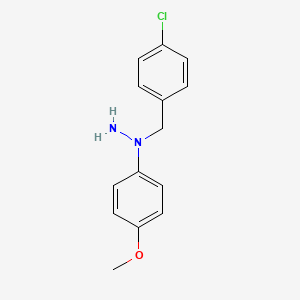

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O/c1-18-14-8-6-13(7-9-14)17(16)10-11-2-4-12(15)5-3-11/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTMHCYHSJOETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566445 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62646-04-2 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-1-(4-methoxyphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methoxyphenylhydrazine Intermediate

A key precursor for the target compound is 4-methoxyphenylhydrazine or its hydrochloride salt, which can be prepared via diazotization and reduction steps from 4-methoxyaniline.

- Diazotization of 4-methoxyaniline with sodium nitrite in hydrochloric acid at low temperature (0–5 °C) to form 4-methoxybenzenediazonium chloride.

- Subsequent reduction using ammonium bisulfite or ammonium sulfite to yield 4-methoxyphenylhydrazine hydrochloride.

- The process involves hydrolysis and acid precipitation to isolate the hydrazine salt.

| Step | Conditions/Details |

|---|---|

| Diazotization | 4-methoxyaniline : HCl : NaNO2 molar ratio = 1 : 2.3–3.2 : 1–1.1; temperature 0–5 °C; reaction time 30–90 min |

| Reduction | Addition of ammonium sulfate and hydrochloric acid; molar ratio ammonium sulfate : HCl : aniline = 1 : 2–3.5 : 2.5–3.0; reaction time 60–70 min |

| Isolation | Filtration or drying of 4-methoxyphenylhydrazine hydrochloride salt |

- High reaction speed and yield.

- Lower production cost due to use of ammonium bisulfite instead of more expensive reductants.

- Reduced equipment investment by avoiding complex reduction and filtration setups.

This method is described in detail in a Chinese patent (CN102557985A), which emphasizes the industrial applicability of the process for producing 4-methoxyphenylhydrazine hydrochloride efficiently.

Preparation of 1-(4-Chlorobenzyl)hydrazine Intermediate

The other key component, 4-chlorobenzyl hydrazine, can be prepared by alkylation of hydrazine or hydrazine derivatives with 4-chlorobenzyl halides.

- Reaction of hydrazine hydrate with 4-chlorobenzyl chloride or bromide under reflux in an appropriate solvent (e.g., ethanol or butanol).

- The nucleophilic substitution leads to 1-(4-chlorobenzyl)hydrazine.

- Purification by recrystallization or extraction.

While specific literature on 4-chlorobenzyl hydrazine preparation is less abundant, this approach is standard for benzyl hydrazine derivatives synthesis and is implied in hydrazine-based synthetic routes in related compounds.

Coupling to Form 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine

The target compound is formed by coupling the two hydrazine derivatives or by selective alkylation of 4-methoxyphenylhydrazine with 4-chlorobenzyl halide.

Method A: Direct Alkylation

- 4-Methoxyphenylhydrazine is reacted with 4-chlorobenzyl chloride/bromide in an organic solvent such as ethanol or acetonitrile.

- The reaction is typically carried out under reflux or at elevated temperature with a base (e.g., triethylamine) to neutralize the released acid.

- The product precipitates or is isolated by extraction and recrystallization.

Method B: Stepwise Synthesis via Hydrazone Formation and Reduction

- Formation of hydrazone intermediate by condensation of 4-methoxyphenylhydrazine with 4-chlorobenzaldehyde.

- Reduction of the hydrazone to the hydrazine derivative using reducing agents such as sodium borohydride or catalytic hydrogenation.

These methods are consistent with hydrazine chemistry and supported by synthetic strategies for similar hydrazine derivatives in the literature.

Representative Synthetic Route (Summary)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-Methoxyaniline + HCl + NaNO2 | 0–5 °C, diazotization | 4-Methoxybenzenediazonium chloride |

| 2 | Diazotized mixture + ammonium bisulfite | 0–22 °C, reduction | 4-Methoxyphenylhydrazine hydrochloride |

| 3 | 4-Methoxyphenylhydrazine + 4-chlorobenzyl chloride + base | Reflux in ethanol/acetonitrile | This compound |

Research Findings and Optimization Notes

- The reduction step using ammonium bisulfite is preferred over sodium pyrosulfite or sodium sulfite due to cost-effectiveness and ease of handling.

- Temperature control during diazotization is critical to prevent decomposition of diazonium salts and to maximize yield.

- Alkylation reactions benefit from the use of mild bases to prevent over-alkylation or side reactions.

- Purification often involves recrystallization from ethanol or acetone to achieve high purity.

- Yields for the hydrazine hydrochloride intermediates typically exceed 70%, while final alkylation steps yield 50–60% of the target compound depending on reaction conditions.

Data Table: Comparison of Key Preparation Parameters

| Parameter | Diazotization & Reduction (4-Methoxyphenylhydrazine) | Alkylation (Final Coupling) |

|---|---|---|

| Temperature | 0–5 °C (diazotization), 0–22 °C (reduction) | Reflux (~78 °C in ethanol) |

| Reaction Time | 30–90 min (diazotization), 60–70 min (reduction) | 4–12 hours depending on conditions |

| Reagents | HCl, NaNO2, ammonium bisulfite | 4-chlorobenzyl chloride, base (triethylamine) |

| Solvent | Aqueous acidic medium | Ethanol, acetonitrile |

| Yield | >70% | 50–60% |

| Purification | Filtration, drying, recrystallization | Recrystallization, extraction |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form azo compounds or other nitrogen-containing derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azo compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: May serve as a probe or reagent in biochemical assays.

Medicine: Potentially useful in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Could be used in the production of dyes, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action for 1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

The following analysis compares 1-(4-chlorobenzyl)-1-(4-methoxyphenyl)hydrazine with structurally related hydrazine derivatives, focusing on substituent effects, synthetic utility, and biological relevance.

Substituent Effects on Reactivity and Cyclization Efficiency

Key Insights :

- Chlorine substituents on benzyl/benzoyl groups improve electrophilicity but may sterically hinder reactions .

- Benzylidene derivatives (e.g., ) exhibit higher cyclization efficiency due to conjugation and rigidity .

Pharmacological Activity and Substituent Influence

Key Insights :

- Chlorophenyl derivatives often show enhanced biological activity (e.g., antiplatelet effects) compared to methoxyphenyl analogs, likely due to increased lipophilicity and receptor binding .

- The methoxy group may improve solubility but reduce metabolic stability, as seen in pyrimidine derivatives ().

Physicochemical Properties

Key Insights :

Biological Activity

1-(4-Chlorobenzyl)-1-(4-methoxyphenyl)hydrazine (CAS No. 62646-04-2) is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydrazine functional group bonded to two aromatic rings: one with a chlorine substituent and the other with a methoxy group. This structural composition plays a crucial role in its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : It has demonstrated activity against certain bacterial strains, indicating potential as an antimicrobial agent.

Antitumor Activity

Studies have highlighted the compound's potential as an antitumor agent. For example, derivatives of this hydrazine have been tested for their efficacy against human cancer cell lines, revealing promising results in inhibiting cell proliferation.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity compared to standard chemotherapeutic agents.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 5 | |

| Doxorubicin | HepG2 | 10 |

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed against various bacterial strains. In vitro studies have shown that it possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 12 µg/mL and 25 µg/mL respectively.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells through mitochondrial pathways.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.